trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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Overview
Description
trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is an organic compound characterized by the presence of a bromophenyl group attached to a cyclohexane ring
Preparation Methods
The synthesis of trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and cyclohexanone.
Reaction Conditions: The key steps involve the formation of an intermediate through a condensation reaction, followed by cyclization and subsequent functional group transformations.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other bromophenyl derivatives and cyclohexane carboxylic acids.
Uniqueness: Its unique combination of functional groups and structural features may confer specific reactivity or biological activity not found in closely related compounds.
Biological Activity
Trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a chiral organic compound notable for its cyclohexane structure and the presence of a bromophenyl group. Its molecular formula is C₁₅H₁₇BrO₃, and it has a molecular weight of approximately 325.2 g/mol. This compound's unique structural characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a carboxylic acid and a bromophenyl group, which enhances its reactivity due to the electron-withdrawing nature of the bromine atom. This structural arrangement influences both its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇BrO₃ |
Molecular Weight | 325.20 g/mol |
CAS Number | 735274-92-7 |
Chirality | Yes |
Biological Activities
Research indicates that this compound exhibits significant biological activities, potentially including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, making it a candidate for further exploration in treating bacterial infections.
- Antioxidant Effects : The presence of the bromophenyl group may enhance the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be beneficial in therapeutic applications targeting metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Testing : A study conducted on various derivatives of cyclohexane carboxylic acids indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was found to be lower than that of non-brominated analogs, suggesting improved efficacy .
- Antioxidant Activity : Research utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrated that this compound exhibited significant scavenging activity, comparable to known antioxidants such as ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage .
- Enzyme Inhibition Studies : Molecular docking studies have indicated that the compound can effectively bind to target enzymes involved in metabolic pathways, potentially leading to its development as an enzyme inhibitor in therapeutic contexts .
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | Similar bromophenyl substitution at position 4 | Different biological activity profile |
2-[2-(Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | Contains chlorine instead of bromine | Variations in reactivity due to halogen type |
3-[3-(Bromophenyl)-3-hydroxypropanoic acid | Hydroxypropanoic acid core | Different functional group leading to distinct properties |
Properties
IUPAC Name |
(1R,2S)-2-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGBTCEMUDHJI-GXFFZTMASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC(=CC=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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